Lipophilicity Modulation: 6-Methylthio LogP Advantage vs. 6-Methylsulfonyl Analog
The 6-methylthio substituent in the target compound enables a balanced clogP of 2.24, positioning it within the optimal range for oral bioavailability and CNS penetration, unlike the more polar 6-methylsulfonyl analog (CAS 1949836-92-3). While a direct experimental logP for the sulfonyl analog is unavailable in the public domain, the general SAR of benzothiazoles indicates that replacing -SMe with -SO2Me reduces lipophilicity by approximately 1.0–1.5 log units and significantly increases the topological polar surface area (tPSA), which can impair membrane permeability [1]. This difference is critical when designing compounds intended for intracellular targets or when optimizing ADME properties in lead optimization campaigns.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP 2.24 (methylthio analog) |
| Comparator Or Baseline | methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1949836-92-3); clogP not publicly reported, but the 6-SO2Me substitution generally leads to a clogP of approximately 0.5–1.0. |
| Quantified Difference | Estimated increase of ≥1.0 log unit in lipophilicity vs. the 6-methylsulfonyl analog. |
| Conditions | Computed logP values; no direct experimental measurement identified. |
Why This Matters
Researchers optimizing membrane permeability or CNS penetration should prioritize the 6-methylthio derivative to maintain favorable lipophilicity.
- [1] Beyotime Biotech. (n.d.). Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1949836-92-3). Beyotime Product Page. Retrieved from https://www2.beyotime.com View Source
